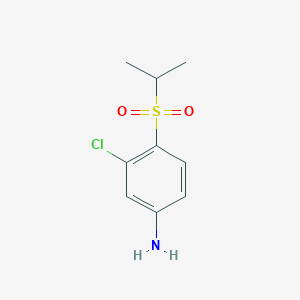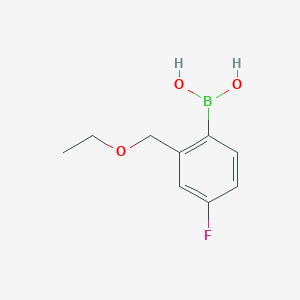
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry . They are often used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of boronic acids often involves the use of aromatic diamine, HCl, 2-ethoxyethanol, and a palladium (0) complex .
Molecular Structure Analysis
The molecular formula of “(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid” is C9H13BO3 . Its average mass is 180.009 Da and its monoisotopic mass is 180.095779 Da .
Chemical Reactions Analysis
Boronic acids, such as “(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex .
Physical And Chemical Properties Analysis
Boronic acids, including “(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid”, are generally considered non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .
Applications De Recherche Scientifique
Fluorescence Quenching and Spectroscopy Studies
- Fluorescence Quenching: Research by Geethanjali et al. (2015) demonstrates that derivatives of boronic acid, including 4-fluoro-2-methoxyphenyl boronic acid, exhibit fluorescence quenching in alcohols when interacting with aniline. This suggests their potential in optical sensing applications (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
- Photophysical Properties: A study by Geethanjali et al. (2016) on 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) reveals how its photophysical properties change in different solvents. This research is crucial for understanding the interaction of boronic acid derivatives in various environments (Geethanjali, Melavanki, Nagaraja, Patil, Thipperudrappa, & Kusanur, 2016).
Crystal Structure and Synthesis
- Crystal Structure Analysis: Das et al. (2003) have analyzed the crystal structure of a similar compound, amino-3-fluorophenyl boronic acid, providing insights into the structural aspects of such boronic acid derivatives. This understanding is essential for their application in material science and sensor development (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Applications in Sensing and Material Science
- Sensing Materials: The same study by Das et al. (2003) also suggests the use of fluorophenyl boronic acids in constructing glucose sensing materials. This application is particularly relevant in physiological pH environments, highlighting the compound's potential in biomedical sensing technologies (Das et al., 2003).
- Carbohydrate Sensing: Bhavya et al. (2019) focused on 2-ethoxy-4-fluoro phenyl boronic acid (BA1) for carbohydrate sensing applications, demonstrating its effectiveness in detecting sugars like fructose and glucose. This indicates its significant role in developing sensors for carbohydrates (Bhavya, Mahendra, Doreswamy, Kumar, Gilandoust, & El-khatatneh, 2019).
Safety And Hazards
“(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, it is advised to wash off with soap and plenty of water, or rinse with pure water for at least 15 minutes, respectively .
Orientations Futures
The interest in boronic acids, including “(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various areas such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
[2-(ethoxymethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(11)3-4-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLCBBRHJIFXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)COCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229155 | |
| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid | |
CAS RN |
1704063-87-5 | |
| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)
![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)
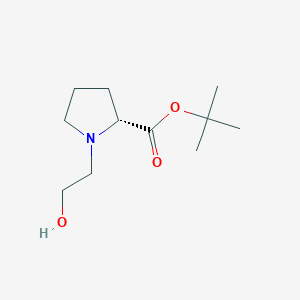
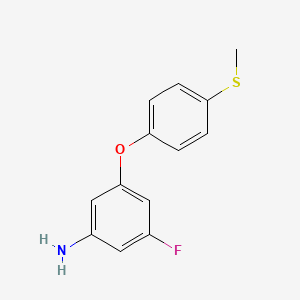

amine](/img/structure/B1407041.png)
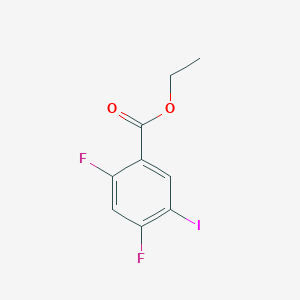

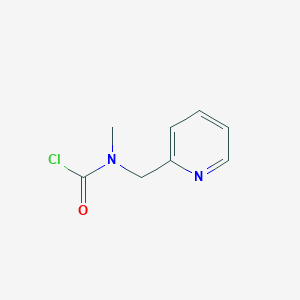

![[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1407051.png)
![1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1407052.png)
